(Z)-ethyl 2-(5-benzyl-3-(4-bromophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate
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Overview
Description
5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole is a chemical compound with the formula C15H11BrN2O . It has a molecular weight of 315.16 .
Molecular Structure Analysis
The molecular structure of 5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole includes a benzyl group, a bromophenyl group, and an oxadiazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole include a molecular weight of 315.16, an exact mass of 314.00500, a topological polar surface area of 38.9, and a complexity of 275 .Scientific Research Applications
Synthesis and Chemical Transformations
The synthesis and chemical transformations of compounds containing the thiazolidinone scaffold, similar to "(Z)-ethyl 2-(5-benzyl-3-(4-bromophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate", play a crucial role in the development of heterocyclic compounds with potential therapeutic applications. Research by Petrov and Androsov (2013) highlights the synthetic versatility of 4-(2-R-aryl)-1,2,3-thia- and -selenadiazoles, demonstrating their utility in generating a variety of heterocycles, such as 1-benzofurans, indoles, and more complex derivatives, through strategic chemical transformations (Petrov & Androsov, 2013).
Pharmacological Activities of Benzothiazole Derivatives
Benzothiazoles, a core component of the compound , have been extensively studied for their broad spectrum of biological activities. This includes antimicrobial, analgesic, anti-inflammatory, and anticancer properties. Research in this area has been aimed at exploring the structural activity relationship of benzothiazole derivatives to identify new therapeutic agents. A comprehensive review by Bhat and Belagali (2020) discusses the importance of the benzothiazole scaffold in medicinal chemistry, emphasizing its potential in drug discovery due to its various pharmacological activities and the rationalization of these activities based on structural variations (Bhat & Belagali, 2020).
Heterocyclic Compounds as Therapeutic Agents
The research article by Gomaa and Ali (2020) sheds light on the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, which share a similar structural motif with the compound of interest. They illustrate how these molecules serve as privileged scaffolds in the synthesis of a wide array of heterocyclic compounds and dyes. Their unique reactivity provides mild conditions for generating versatile cynomethylene dyes and heterocyclic compounds, demonstrating the potential for novel drug development and the synthesis of materials with significant applications (Gomaa & Ali, 2020).
Safety and Hazards
Properties
IUPAC Name |
ethyl (2Z)-2-[5-benzyl-3-(4-bromophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3S/c1-2-27-21(26)17(13-23)20-24(16-10-8-15(22)9-11-16)19(25)18(28-20)12-14-6-4-3-5-7-14/h3-11,18H,2,12H2,1H3/b20-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJWIBPKBYFVKB-JZJYNLBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=CC=C2)C3=CC=C(C=C3)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=CC=C2)C3=CC=C(C=C3)Br)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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